

Physical properties of 2-(p-Chlorophenylthio)ethanol (melting point, boiling point)

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Compound of Interest

Compound Name: 2-(p-Chlorophenylthio)ethanol

Cat. No.: B088069

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Technical Guide: Physicochemical Properties of 2-(p-Chlorophenylthio)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **2-(p-Chlorophenylthio)ethanol**, a compound of interest in various research and development sectors. This document outlines its boiling point, and discusses the methodologies for determining such properties. Additionally, it presents a conceptual synthesis workflow and a hypothetical biological pathway to contextualize its potential applications.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental and developmental settings. The available data for **2-(p-Chlorophenylthio)ethanol** is summarized below.

Property	Value	Conditions
Boiling Point	141 °C	at 2.5 Torr[1]
Melting Point	Data not available	-
Density	1.2759 g/cm ³	at 20 °C[1]

Note on Melting Point: Despite extensive literature searches, a specific melting point for **2-(p-Chlorophenylthio)ethanol** has not been definitively reported in available resources. A related compound, 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile, is described as a white solid with a melting point of 91–92 °C, suggesting that **2-(p-Chlorophenylthio)ethanol** may also exist as a solid at room temperature. However, this remains to be experimentally confirmed.

Experimental Protocols

The determination of physical properties such as melting and boiling points is fundamental in the characterization of a chemical substance. The following are generalized experimental protocols that are typically employed for such determinations.

Determination of Boiling Point (Reduced Pressure)

The reported boiling point of **2-(p-Chlorophenylthio)ethanol** was determined under reduced pressure.[1] A general procedure for such a measurement is as follows:

- **Apparatus Setup:** A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.
- **Sample Preparation:** A sample of **2-(p-Chlorophenylthio)ethanol** is placed in the round-bottom flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.
- **Procedure:**
 - The system is evacuated to the desired pressure (e.g., 2.5 Torr).
 - The sample is heated gently.

- The temperature is recorded when the liquid is boiling and the vapor temperature has stabilized. This temperature is the boiling point at the recorded pressure.

Determination of Melting Point (General Procedure)

While the melting point for **2-(p-Chlorophenylthio)ethanol** is not currently available, the following is a standard protocol for its determination:

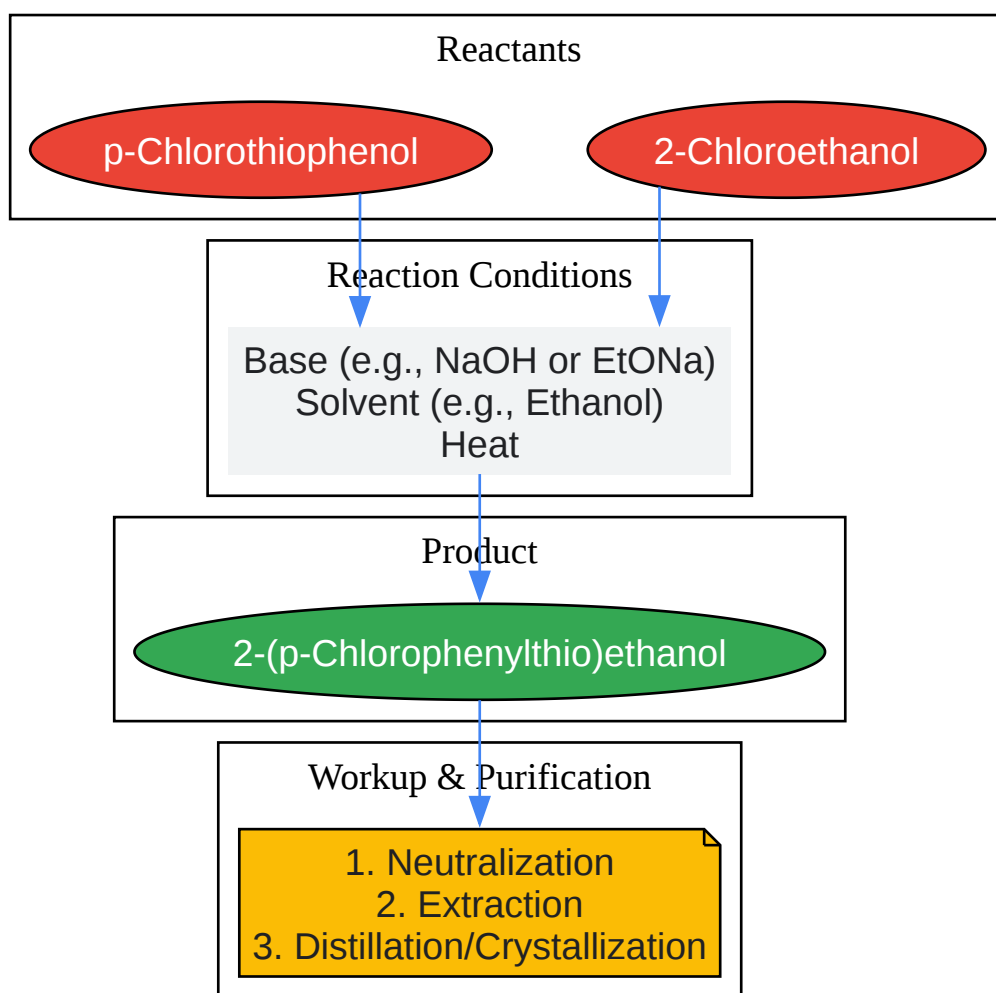
- Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.
- Apparatus: A melting point apparatus, which consists of a heated block with a light source and a magnifying lens for observation, is used.
- Procedure:
 - The capillary tube is placed in the heating block.
 - The sample is heated at a steady rate.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Visualizations: Synthesis and Potential Biological Interaction

To further understand the context of **2-(p-Chlorophenylthio)ethanol**, the following diagrams illustrate a potential synthetic route and a hypothetical biological pathway.

Synthesis Workflow

The following diagram outlines a common method for the synthesis of aryl thioethanols, which can be adapted for **2-(p-Chlorophenylthio)ethanol**.

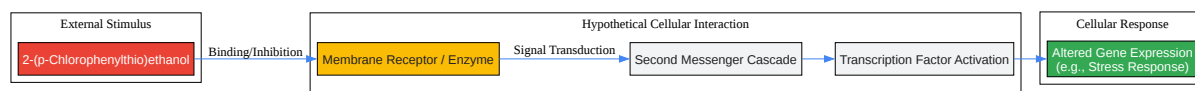


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Caption: A potential synthetic route for **2-(p-Chlorophenylthio)ethanol**.

Hypothetical Signaling Pathway Interaction

Given the structural similarity of **2-(p-Chlorophenylthio)ethanol** to other biologically active molecules, it is plausible that it could interact with various cellular signaling pathways. The following diagram presents a hypothetical interaction, inspired by the Ehrlich pathway for the biosynthesis of 2-phenylethanol, a related aromatic alcohol. This is a conceptual diagram and does not represent experimentally verified interactions of **2-(p-Chlorophenylthio)ethanol**.



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Caption: A hypothetical signaling pathway for **2-(p-Chlorophenylthio)ethanol**.

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References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
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